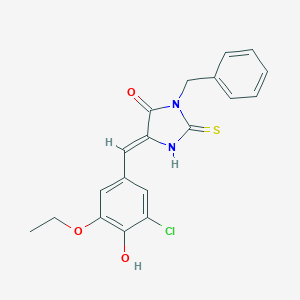
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been studied for its potential as a pharmaceutical agent. It is a member of the imidazolidinone family of compounds, which have been shown to have a variety of biological activities.
作用机制
The mechanism of action of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways within the cell.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone can affect various biochemical and physiological processes within the cell. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
实验室实验的优点和局限性
One advantage of using 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential as an anticancer agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective analogs of the compound. This could involve modifying the structure of the compound to improve its activity against cancer cells while reducing its toxicity to normal cells. Another direction for future research is the investigation of the compound's mechanism of action. This could involve identifying the specific enzymes and signaling pathways that are affected by the compound, which could lead to the development of more targeted therapies for cancer. Finally, future research could focus on the development of new methods for delivering the compound to cancer cells, such as through the use of nanoparticles or other targeted delivery systems.
合成方法
The synthesis of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been described in the literature. One method involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with benzylamine to form an imine intermediate, which is then reacted with thiourea to form the imidazolidinone ring. The benzyl group is then deprotected to yield the final product.
科学研究应用
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
产品名称 |
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C19H17ClN2O3S |
分子量 |
388.9 g/mol |
IUPAC 名称 |
(5Z)-3-benzyl-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-16-10-13(8-14(20)17(16)23)9-15-18(24)22(19(26)21-15)11-12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3,(H,21,26)/b15-9- |
InChI 键 |
IMJWMYWSIOVJCU-DHDCSXOGSA-N |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305574.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)